molecular formula C17H13ClN4O B2673022 (E)-N'-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284276-73-8

(E)-N'-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2673022
CAS No.: 1284276-73-8
M. Wt: 324.77
InChI Key: WOXXEPVWBCDEBC-YBFXNURJSA-N
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Description

(E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The presence of the pyrazole ring and the benzylidene group contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide: Unique due to the presence of both the pyrazole ring and the benzylidene group.

    2-Chlorobenzaldehyde: Similar structure but lacks the pyrazole ring.

    3-(2-Chlorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but lacks the benzylidene group.

Uniqueness

(E)-N’-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combined structural features, which contribute to its diverse chemical reactivity and biological activities.

Biological Activity

(E)-N'-benzylidene-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C17H13ClN4O
  • Molar Mass : 324.76 g/mol
  • CAS Number : 1284276-73-8

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, leading to apoptosis in cancer cells and modulation of inflammatory pathways. The compound's structure allows it to act as a hydrazone, which is known for its ability to form complexes with metal ions and interact with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54949.85

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness at lower concentrations against specific cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 2: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
This compound4060

These results suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Several case studies have been published focusing on the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their biological activities, revealing that compounds similar to this compound exhibited promising results against multiple cancer cell lines .
  • Mechanistic Studies : Research investigating the mechanism of action indicated that these compounds induce apoptosis through caspase activation pathways, leading to programmed cell death in tumor cells .
  • Comparative Studies : Comparative studies with other known anticancer agents showed that this compound had superior activity against certain resistant cancer cell lines, suggesting its potential as a novel therapeutic agent .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-14-9-5-4-8-13(14)15-10-16(21-20-15)17(23)22-19-11-12-6-2-1-3-7-12/h1-11H,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXXEPVWBCDEBC-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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